molecular formula C9H5BrN2O2 B11865881 5-Bromo-7-nitroisoquinoline

5-Bromo-7-nitroisoquinoline

Cat. No.: B11865881
M. Wt: 253.05 g/mol
InChI Key: YZXJMBIEMVUZJY-UHFFFAOYSA-N
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Description

5-Bromo-7-nitroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family It is characterized by the presence of a bromine atom at the 5th position and a nitro group at the 7th position on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-nitroisoquinoline typically involves a multi-step process. One common method starts with the bromination of isoquinoline to form 5-bromoisoquinoline. This is followed by nitration to introduce the nitro group at the 7th position. The bromination step can be carried out using N-bromosuccinimide (NBS) in the presence of sulfuric acid at low temperatures . The nitration step involves the use of potassium nitrate in sulfuric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-nitroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 5-methoxy-7-nitroisoquinoline.

    Reduction: 5-Bromo-7-aminoisoquinoline.

    Oxidation: Various oxidized isoquinoline derivatives.

Scientific Research Applications

5-Bromo-7-nitroisoquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-7-nitroisoquinoline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding to certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects in biological systems .

Comparison with Similar Compounds

  • 5-Bromo-8-nitroisoquinoline
  • 5-Bromoisoquinoline
  • 7-Nitroisoquinoline

Comparison: 5-Bromo-7-nitroisoquinoline is unique due to the specific positioning of the bromine and nitro groups, which influences its chemical reactivity and biological activity. Compared to 5-Bromo-8-nitroisoquinoline, the 7-nitro derivative may exhibit different electronic properties and steric effects, leading to distinct applications and reactivity patterns .

Properties

Molecular Formula

C9H5BrN2O2

Molecular Weight

253.05 g/mol

IUPAC Name

5-bromo-7-nitroisoquinoline

InChI

InChI=1S/C9H5BrN2O2/c10-9-4-7(12(13)14)3-6-5-11-2-1-8(6)9/h1-5H

InChI Key

YZXJMBIEMVUZJY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=CC(=C2)[N+](=O)[O-])Br

Origin of Product

United States

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